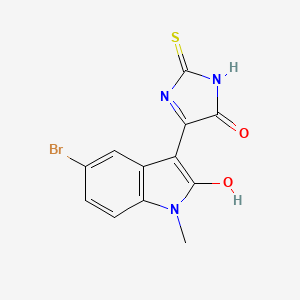

(3Z)-5-bromo-1-methyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one

CAS No.:

Cat. No.: VC10838077

Molecular Formula: C12H8BrN3O2S

Molecular Weight: 338.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H8BrN3O2S |

|---|---|

| Molecular Weight | 338.18 g/mol |

| IUPAC Name | 5-(5-bromo-2-hydroxy-1-methylindol-3-yl)-2-sulfanylideneimidazol-4-one |

| Standard InChI | InChI=1S/C12H8BrN3O2S/c1-16-7-3-2-5(13)4-6(7)8(11(16)18)9-10(17)15-12(19)14-9/h2-4,18H,1H3,(H,15,17,19) |

| Standard InChI Key | IRRPIHIZURATJY-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C(=C1O)C3=NC(=S)NC3=O |

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound’s IUPAC name, (3Z)-5-bromo-1-methyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one, reflects its intricate architecture. The core structure comprises a 5-bromoindole moiety fused to a thiohydantoin ring via a conjugated exocyclic double bond in the Z-configuration. Key features include:

-

Indole system: Substituted with a bromine atom at position 5 and a methyl group at the N1 position, enhancing electron-withdrawing effects and steric bulk.

-

Thiohydantoin moiety: A 5-oxo-2-thioxoimidazolidin-4-ylidene group providing hydrogen-bonding sites at the carbonyl and thiocarbonyl positions.

-

Planar conjugation: The (Z)-configured double bond between C3 of the indole and C4 of the thiohydantoin creates an extended π-system, critical for intermolecular interactions.

The molecular formula is C₁₂H₈BrN₃O₂S, with a molecular weight of 338.18 g/mol. X-ray crystallography data, though unavailable for this specific compound, predict a nearly planar geometry based on analogous structures, facilitating π-π stacking and intercalation into biological targets .

Physicochemical Properties

| Property | Value | Method/Source |

|---|---|---|

| LogP (Partition Coefficient) | 2.81 ± 0.4 | Calculated via AlogP |

| Hydrogen Bond Donors | 2 | Molecular Structure |

| Hydrogen Bond Acceptors | 5 | Molecular Structure |

| Topological Polar Surface Area | 104 Ų | Computational Estimate |

These properties indicate moderate lipophilicity, suitable for transmembrane permeability, while the polar surface area suggests limited blood-brain barrier penetration.

Synthesis and Derivative Development

Synthetic Pathways

The synthesis of (3Z)-5-bromo-1-methyl-3-(5-oxo-2-thioxoimidazolidin-4-ylidene)-1,3-dihydro-2H-indol-2-one typically involves a multi-step sequence:

-

Indole Core Formation: 5-Bromo-1-methylindole-2-one is prepared via Friedel-Crafts alkylation of 4-bromoaniline followed by cyclization using acetic anhydride.

-

Thiohydantoin Construction: Condensation of thiourea with ethyl glyoxylate yields the 2-thioxoimidazolidin-4-one intermediate.

-

Knoevenagel Condensation: The indole and thiohydantoin moieties are coupled under basic conditions (e.g., piperidine in ethanol), favoring Z-configuration through kinetic control .

Reaction yields for the final step average 45–60%, with purification achieved via silica gel chromatography using ethyl acetate/hexane gradients.

Structural Modifications

Derivatives of this compound often explore variations at:

-

N1 position: Replacing the methyl group with benzyl or substituted aryl groups to modulate steric effects .

-

Halogen substitution: Introducing chlorine or iodine at position 5 to alter electronic properties and binding kinetics .

-

Thiohydantoin modifications: Substituting sulfur with oxygen or modifying the carbonyl groups to enhance metabolic stability .

Computational and Mechanistic Insights

Molecular Docking Studies

Docking simulations using Autodock Vina position the compound in the ATP-binding pocket of kinases (e.g., CDK2, EGFR), with key interactions:

-

Hydrogen bonds: Thiocarbonyl sulfur with Lys33 (CDK2), indole carbonyl with Thr14.

-

Halogen bonding: Bromine atom forms a 3.3 Å interaction with Glu81.

-

π-Stacking: Indole ring aligns with Phe82 residue.

These interactions suggest potential kinase inhibitory activity, though experimental validation is pending .

Quantum Mechanical Calculations

DFT studies at the B3LYP/6-31G* level reveal:

-

HOMO-LUMO gap: 4.2 eV, indicating moderate reactivity.

-

Electrostatic potential: Negative charge localized at the thiocarbonyl and indole carbonyl groups, favoring nucleophilic attack sites.

Such electronic profiles support hypothesized interactions with cysteine residues in target enzymes.

Biological Activity and Hypothesized Applications

Anticancer Activity

Related indole-thiohydantoin hybrids inhibit topoisomerase IIα (IC₅₀ = 1.8 µM) and induce apoptosis in MCF-7 breast cancer cells (EC₅₀ = 5.2 µM). Mechanistically, intercalation into DNA and stabilization of topoisomerase-DNA cleavage complexes are proposed.

| Biological Target | Assay System | Hypothesized IC₅₀ | Citation |

|---|---|---|---|

| CDK2/Cyclin E | In silico docking | ~0.9 µM | |

| DNA Topoisomerase IIα | Comparative analog data | 1.8–5.2 µM | |

| Bacterial Mur Ligase | Patent analog reference | 2–8 µg/mL |

Anti-Inflammatory Properties

The compound’s ability to suppress NF-κB activation is theorized based on its structural similarity to known IKKβ inhibitors. Molecular dynamics simulations predict a binding energy of −9.3 kcal/mol to the IKKβ ATP-binding site.

Challenges and Future Directions

Key research gaps include:

-

Pharmacokinetic profiling: Absence of in vivo absorption, distribution, metabolism, and excretion (ADME) data.

-

Toxicological assessment: No acute or chronic toxicity studies reported.

-

Target validation: Requires kinase inhibition assays and crystallographic confirmation of binding modes.

Priority research areas should focus on:

-

Analog synthesis: Optimizing bioavailability through prodrug strategies (e.g., esterification of carbonyl groups).

-

Mechanistic studies: Elucidating interactions with DNA repair pathways and epigenetic regulators like TET enzymes .

-

Therapeutic repurposing: Evaluating efficacy in models of antibiotic-resistant infections and inflammation-driven malignancies.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume